molecular formula C20H28O B078753 Dehydroabietal CAS No. 13601-88-2

Dehydroabietal

Cat. No. B078753
CAS RN: 13601-88-2
M. Wt: 284.4 g/mol
InChI Key: YCLCHPWRGSDZKL-SLFFLAALSA-N
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Description

Dehydroabietal, also known as DHBA, is an important natural product found in a variety of plants and fungi. It is a cyclic terpene that can be used as a precursor for the synthesis of many other compounds. It is also known to have a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Scientific Research Applications

Modification and Application in Chemistry

Dehydroabietic acid, a closely related compound to dehydroabietal, has seen widespread use in chemical modifications, leading to applications that exploit its carboxyl and aromatic ring structures. These modifications have opened new pathways in the development of chemotherapeutic agents, showcasing the potential of this compound derivatives in medicinal chemistry (Li Fang-yao, 2004). Similarly, synthetic derivatives of aromatic abietane diterpenoids, including dehydroabietanes, have been reviewed for their broad spectrum of biological activities, indicating their value in drug discovery and development (Miguel A. González, 2014).

Agricultural and Medical Bioactivities

Recent studies have highlighted the significant medical and agricultural bioactivities of dehydroabietic acid and its derivatives, such as anticancer, antibacterial, antiviral, antiulcer, insecticidal, and herbicidal activities. These findings underscore the compound's potential in developing new drugs and pesticides, further supported by research into its structural modification and synthesis (Meng Hao et al., 2022).

Material Science Applications

In material science, this compound derivatives have been explored for their impact on the properties of polymers. For example, magnesium dehydroabietate has been found to improve the mechanical properties and crystallization temperatures of polypropylene, indicating its use as an effective modifier in polymer manufacturing (Chuncheng Li et al., 2002). Additionally, surfactants derived from dehydroabietic acid have been synthesized and evaluated for their adsorption, foam stability, and wetting properties, showcasing the compound's utility in producing environmentally friendly surfactants (P. Piispanen et al., 2003).

Biomedical Research

In biomedical research, dehydroabietic acid has been studied for its anti-inflammatory properties, demonstrating its potential as a drug or supplement to ameliorate inflammation. This is attributed to its ability to suppress the activity of key kinases involved in inflammatory pathways (Eunji Kim et al., 2019).

Safety and Hazards

While specific safety and hazard information for Dehydroabietal is not available in the search results, it’s important to note that Dehydroabietic acid (DHA), a related compound, has been found to exert various biological activities such as anti-cancer, anti-aging, antimicrobial, antiulcer, gastroprotective, and cytotoxic activities .

Biochemical Analysis

properties

IUPAC Name

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12-14,18H,5,7,9-11H2,1-4H3/t18-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLCHPWRGSDZKL-SLFFLAALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70880715
Record name 1-phenanthrenecarboxaldehyde, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1R-(1.alpha.,4a.beta.,10a.alpha.)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13601-88-2
Record name Dehydroabietal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13601-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-phenanthrenecarboxaldehyde, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1R-(1.alpha.,4a.beta.,10a.alpha.)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70880715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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